molecular formula C14H26N4O2S3 B15294165 Biotinyl Cystamine-d4

Biotinyl Cystamine-d4

Cat. No.: B15294165
M. Wt: 382.6 g/mol
InChI Key: MFDWNMKIWHKJOW-KOOKUMTPSA-N
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Description

Biotinyl Cystamine-d4 is a deuterated form of Biotinyl Cystamine, a compound that combines biotin with cystamine. Biotin is a vitamin that plays a crucial role in various metabolic processes, while cystamine is an aminothiol derived from cysteine. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl Cystamine-d4 is synthesized through a series of chemical reactions that involve the biotinylation of cystamine. The process typically starts with the preparation of cystamine, which is then reacted with biotin under specific conditions to form Biotinyl Cystamine. The deuterated form is obtained by incorporating deuterium atoms into the cystamine molecule .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and reagents to facilitate the biotinylation and deuteration steps. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotinyl Cystamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted cystamine derivatives from substitution reactions .

Scientific Research Applications

Biotinyl Cystamine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a labeling agent for studying molecular interactions.

    Biology: Utilized in the study of protein-protein and protein-DNA interactions due to its biotin component, which can bind to avidin or streptavidin.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a radioprotective agent.

    Industry: Employed in the development of diagnostic assays and as a tool for studying biological pathways

Mechanism of Action

Biotinyl Cystamine-d4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in various scientific fields. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in research .

Properties

Molecular Formula

C14H26N4O2S3

Molecular Weight

382.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide

InChI

InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2

InChI Key

MFDWNMKIWHKJOW-KOOKUMTPSA-N

Isomeric SMILES

[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2

Origin of Product

United States

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